Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate

Description

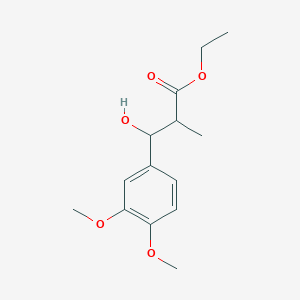

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate is a synthetic ester derivative featuring a 3,4-dimethoxyphenyl aromatic core, a hydroxyl group at the 3-position, and a methyl substituent at the 2-position of the propanoate chain. Its synthesis typically involves multi-step reactions, including esterification and hydroxylation, with characterization via NMR and mass spectrometry (see supplementary data in for analogous compounds) .

Properties

CAS No. |

24745-02-6 |

|---|---|

Molecular Formula |

C14H20O5 |

Molecular Weight |

268.30 g/mol |

IUPAC Name |

ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C14H20O5/c1-5-19-14(16)9(2)13(15)10-6-7-11(17-3)12(8-10)18-4/h6-9,13,15H,5H2,1-4H3 |

InChI Key |

ULLNYIBEHZWPAI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C(C1=CC(=C(C=C1)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: The hydroxy group in this compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as halogens or amines.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium under acidic conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-3-oxo-2-methylpropanoate.

Reduction: Formation of 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanol.

Substitution: Formation of 3-(3,4-dibromophenyl)-3-hydroxy-2-methylpropanoate.

Scientific Research Applications

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activity.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets within cells. The hydroxy group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The methoxy groups may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory and analgesic responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate can be contextualized by comparing it with related compounds, as outlined below:

Structural Features

Biological Activity

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoic acid with ethanol in the presence of a dehydrating agent. The resulting ethyl ester can be characterized using various spectroscopic techniques including NMR and mass spectrometry.

Antiproliferative Effects

Research has demonstrated that derivatives of 3-hydroxy-2-methylpropanoate exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds similar to this compound showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells . The highest inhibitory activity was observed for specific derivatives, indicating potential for further development as anticancer agents.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | IC50 (mg/mL) | Cell Line |

|---|---|---|

| Compound A | 0.12 | HCT-116 |

| Compound B | 0.25 | HeLa |

| Compound C | 0.69 | MCF-7 |

| Ethyl Ester | TBD | TBD |

The mechanisms through which this compound exerts its effects may involve apoptosis induction and cell cycle arrest. Molecular docking studies have suggested that these compounds interact with specific targets within the cell, potentially inhibiting key pathways involved in cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

- Case Study on HCT-116 Cells : In vitro studies indicated that treatment with derivatives led to significant reductions in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing that treated cells exhibited increased markers of apoptosis .

- Anti-inflammatory Activity : Another aspect of biological activity includes anti-inflammatory effects observed in animal models. Compounds structurally related to this compound demonstrated a reduction in inflammatory markers when administered in models of induced inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.